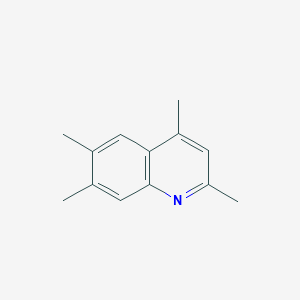

2,4,6,7-Tetramethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6,7-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-6-12-10(3)5-11(4)14-13(12)7-9(8)2/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWTWGXHWNHOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522114 | |

| Record name | 2,4,6,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72681-40-4 | |

| Record name | 2,4,6,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6,7 Tetramethylquinoline and Its Derivatives

General Strategies for Quinoline (B57606) Ring System Construction

The creation of the quinoline core relies on several robust synthetic strategies, primarily centered around cyclization reactions and subsequent reduction to achieve desired saturation levels in the heterocyclic ring.

Cyclization reactions are the cornerstone of quinoline synthesis. These reactions typically involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. Several classical methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been foundational. researchgate.net These methods generally involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under acidic conditions. nih.gov

More contemporary approaches have introduced transition metal-catalyzed reactions, offering milder conditions and greater functional group tolerance. For instance, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield 3-halo-substituted quinolines. nih.gov The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the cyclization process. nih.govnih.gov

Once the aromatic quinoline ring is formed, it can be selectively reduced to its dihydro- or tetrahydro- derivatives. The reduction of quinolines to 1,2-dihydroquinolines can be achieved using sodium cyanoborohydride, which effectively reduces the activated quinolinium salt. sioc-journal.cn This method has been shown to be efficient, with yields ranging from 50% to 96%. sioc-journal.cn

For the complete saturation to 1,2,3,4-tetrahydroquinolines, various reducing agents and catalytic systems have been employed. A metal-free approach utilizes hydrosilanes in the presence of a boron catalyst, such as B(C6F5)3, to hydrogenate substituted quinolines. organic-chemistry.org This reaction proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.orgthieme-connect.com Other methods include the use of borane (B79455) reagents like borane-dimethyl sulfide (B99878) complex for the reduction of quinolin-2-one intermediates to tetrahydroquinolines. beilstein-journals.org Catalytic transfer hydrogenation using a ruthenium catalyst and borane-ammonia (H3N-BH3) as a hydrogen source is another effective method for producing tetrahydroquinolines. organic-chemistry.org

| Reduction Product | Reagents | Catalyst | Intermediate | Ref |

| 1,2-Dihydroquinoline (B8789712) | Sodium Cyanoborohydride | - | Activated quinolinium salt | sioc-journal.cn |

| 1,2,3,4-Tetrahydroquinoline (B108954) | Hydrosilanes | B(C6F5)3 | 1,4-Dihydroquinoline | organic-chemistry.org |

| 1,2,3,4-Tetrahydroquinoline | Borane-dimethyl sulfide | - | Quinolin-2-one | beilstein-journals.org |

| 1,2,3,4-Tetrahydroquinoline | Borane-ammonia | Ruthenium complex | - | organic-chemistry.org |

Specific Reaction Pathways for Tetramethylquinoline Derivatives

The synthesis of specifically substituted quinolines, such as 2,4,6,7-tetramethylquinoline, often involves the condensation of appropriately substituted anilines with ketones.

A common and direct route to polysubstituted quinolines involves the reaction of aniline (B41778) derivatives with ketones. For the synthesis of this compound, 3,4-dimethylaniline (B50824) would be a logical starting material, reacting with a suitable ketone to introduce the remaining methyl groups at the 2 and 4 positions.

Traditional acid-catalyzed condensation reactions, such as the Combes synthesis, are frequently used. researchgate.net In this type of reaction, an aniline derivative is reacted with a β-diketone under acidic conditions. For instance, the reaction of an aniline with acetylacetone (B45752) (2,4-pentanedione) would lead to the formation of a 2,4-dimethylquinoline. The presence of methyl groups on the starting aniline at the 3 and 4 positions would direct the formation of the corresponding 6,7-dimethylquinoline (B181126) derivative. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring. However, acid-catalyzed condensations can sometimes lead to mixtures of products if the ketone is unsymmetrical. pearson.com

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.govscielo.org.mx Microwave irradiation can significantly accelerate the condensation of anilines with ketones. This technique often reduces reaction times from hours to minutes. The process typically involves a condensation step followed by a dehydrogenation sequence to form the aromatic quinoline ring. The use of microwave assistance is considered a "green" technology as it can often be performed in solvent-free conditions. scielo.org.mx

Cyclization of Aniline Derivatives with Ketones

Microwave-Assisted Condensation-Dehydrogenation Sequences

Catalyst Systems (e.g., Cu²⁺-exchanged tungstophosphoric acid)

The synthesis of quinoline derivatives can be achieved through various catalytic systems. One notable example involves the use of metal-modified 12-tungstophosphoric acid (TPA) supported on γ-Al2O3. researchgate.net Specifically, Cu²⁺-exchanged tungstophosphoric acid has been utilized in the condensation of aniline with acetone (B3395972) to produce 2,2,4-trimethyl-1,2-dihydroquinoline, a related dihydroquinoline derivative. researchgate.net This reaction is performed under heterogeneous catalytic conditions. researchgate.net The catalyst, synthesized via a microwave-assisted hydrothermal method, demonstrates high efficiency and can be recycled for multiple consecutive cycles with sustained aniline conversion and product yield. researchgate.net Characterization of these catalysts often involves techniques such as X-ray diffraction (XRD), Raman spectroscopy, and Field Emission Scanning Electron Microscopy (FE-SEM). researchgate.net

Zeolite-Catalyzed Condensation and Dehydrogenation

Zeolites serve as effective catalysts in the synthesis of N-heterocyclic compounds, including quinolines. scribd.comresearchgate.net Their microporous and sometimes hierarchical structures provide shape selectivity and active sites for various organic transformations. researchgate.netmdpi.com

Application of HY-MMM Zeolites

Hierarchical H-Ymmm zeolite, which possesses a micro-meso-macroporous structure, has demonstrated high activity and selectivity in the synthesis of quinolines. scribd.comresearchgate.net This type of zeolite has been employed in the condensation of aniline with acetone to produce 2,2,4-trimethyl-1,2-dihydroquinoline. google.com The reaction is typically carried out at temperatures ranging from 60–230 °C with a catalyst concentration of 5–20%. google.com The hierarchical pore structure of H-Ymmm zeolites offers advantages over conventional microporous H-Y zeolites by facilitating the diffusion of reactants and products, leading to enhanced catalytic performance. scribd.comresearchgate.net The physicochemical properties of these zeolites, such as their acidity, are crucial for their catalytic activity and are often characterized by methods like temperature-programmed desorption of ammonia (B1221849) (NH3-TPD). scribd.com

Domino Reactions for Diverse Substituent Introduction

Domino reactions, also known as tandem or cascade reactions, offer an efficient strategy for the synthesis of complex molecules like quinoline derivatives from simple precursors in a single pot. chim.itnih.gov These reactions involve multiple bond-forming events occurring sequentially without the need to isolate intermediates. For instance, a three-component domino reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives, catalyzed by PdCl2(PPh3)2, can lead to highly functionalized quinolines. chim.it The mechanism typically involves an initial aldol (B89426) condensation, followed by a Michael addition and a final Suzuki coupling. chim.it This approach allows for the introduction of diverse substituents onto the quinoline core. chim.it

Metal-Promoted Syntheses for High-Purity Products

Metal-promoted syntheses are widely employed to obtain high-purity quinoline derivatives. mdpi.comrsc.org Various transition metals, including palladium, copper, gold, and nickel, catalyze the formation of the quinoline scaffold through different mechanistic pathways. chim.itmdpi.comnih.gov For example, gold(I) catalysts can trigger the internal cyclization of propargylamines to yield a variety of quinolines under mild conditions. mdpi.com This method is particularly useful for introducing fluorinated moieties into the quinoline structure. mdpi.com Another approach involves the nickel(0)-catalyzed reaction of anilines with alkynes, which allows for the synthesis of 2,4-disubstituted quinolines. mdpi.com The use of these metal catalysts often leads to high yields and a broad substrate scope, although some methods may require an inert atmosphere or the use of a regenerating agent for the catalyst. mdpi.com

Sequential Hydroaminoalkylation and Intramolecular Amination

A two-step synthetic route involving sequential hydroaminoalkylation and intramolecular amination provides access to tetrahydroquinoline derivatives. researchgate.netresearchgate.net This method is particularly useful for constructing the saturated heterocyclic ring of the quinoline system.

Titanium-Catalyzed Hydroaminoalkylation of Ortho-Chlorostyrenes

The initial step in this sequence is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. researchgate.netresearchgate.net This reaction is catalyzed by a titanium complex, specifically a 2,6-bis(phenylamino)pyridinato titanium complex, which favors the formation of the linear regioisomer. researchgate.netacs.org Titanium catalysts are attractive for this transformation due to their low cost and low toxicity. nih.gov The subsequent step is an intramolecular Buchwald-Hartwig amination, which leads to the final 1,2,3,4-tetrahydroquinoline product. researchgate.netresearchgate.net This sequential approach allows for a controlled and efficient synthesis of these saturated quinoline derivatives. researchgate.net

Palladium-Catalyzed Intramolecular C–N Coupling (Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for the formation of carbon-nitrogen (C–N) bonds. nih.gov This methodology has become invaluable in organic synthesis for preparing a wide array of nitrogen-containing compounds, including aniline derivatives and N-heterocycles. nih.gov The intramolecular variant of this reaction is particularly useful for constructing cyclic structures.

In principle, the synthesis of a tetramethyl-substituted quinoline core can be envisioned via an intramolecular Buchwald–Hartwig cyclization. This would involve a suitably substituted ortho-haloaniline precursor bearing a side chain with a terminal amino group. The palladium catalyst, in conjunction with a specialized ligand and a base, facilitates the intramolecular coupling between the aryl halide and the amine, leading to the formation of the heterocyclic ring. The continual development of highly active and versatile palladium precatalysts and ligands has significantly broadened the applicability of C–N coupling reactions, allowing them to proceed under milder conditions with a wide range of functional groups. nih.govresearchgate.net While specific examples detailing the synthesis of this compound via this exact pathway are not extensively documented in foundational literature, the general reliability and scope of intramolecular Buchwald-Hartwig amination make it a viable strategy for accessing the 1,2,3,4-tetrahydroquinoline skeleton, which can be subsequently dehydrogenated to the target quinoline. organic-chemistry.orgwikipedia.org

Vilsmeier Reaction and Subsequent Cyclization for Formyl Intermediate Formation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto a substrate, creating a valuable aldehyde intermediate that can be readily transformed into other functional groups or used in cyclization reactions. numberanalytics.comijpcbs.com The process is particularly effective for activated systems and has been successfully applied to the synthesis of substituted quinolines. chemijournal.com For instance, the Vilsmeier-Haack reaction has been employed to introduce an aldehyde group onto a pre-existing 7-hydroxy-1,2,2,4-tetramethylquinoline, demonstrating its utility in functionalizing the quinoline core.

Synthesis from N-Haloalkyl-1,2,3,4-tetrahydroquinoline Precursors

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a common structural motif in medicinal chemistry and a frequent precursor in synthetic pathways. wikipedia.orgresearchgate.net THQs can be prepared through various means, including the hydrogenation of the corresponding quinolines. wikipedia.org

A synthetic strategy toward functionalized quinolines can involve precursors such as N-haloalkyl-1,2,3,4-tetrahydroquinolines. While direct applications of this specific precursor in Vilsmeier-Haack reactions leading to this compound are specialized, the N-haloalkyl group serves as a reactive handle. Following a potential formylation of the electron-rich benzene ring of the THQ moiety, the haloalkyl group could participate in subsequent intramolecular cyclization or substitution reactions, offering a pathway to more complex, fused heterocyclic systems. The synthesis of the initial THQ core can be achieved through numerous methods, including domino reactions and reductive cyclizations. nih.gov

Aldehyde Group Introduction via Vilsmeier–Haack Mechanism

The mechanism of the Vilsmeier-Haack reaction is central to its utility in organic synthesis. wikipedia.org It proceeds through two main stages: the formation of the Vilsmeier reagent followed by electrophilic substitution.

Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acidic chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The DMF attacks the phosphorus center, leading to the elimination of a phosphate (B84403) species and the formation of a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. wikipedia.org This cation is the active formylating agent known as the Vilsmeier reagent. organic-chemistry.org

Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the substrate (e.g., a substituted aniline or tetrahydroquinoline) attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This step follows the typical mechanism of electrophilic aromatic substitution, forming a sigma complex intermediate.

Hydrolysis : The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. wikipedia.orgyoutube.com This salt is then hydrolyzed during aqueous workup to liberate the final aldehyde product and a secondary amine (dimethylamine). youtube.com

This sequence provides a mild and efficient method for introducing a formyl group, which is a key building block in the synthesis of more complex molecules. ijpcbs.comchemijournal.com

Friedländer Quinoline Synthesis with Modified Substrates

The Friedländer synthesis is one of the most fundamental and straightforward methods for constructing the quinoline ring system. wikipedia.orgnih.gov The classical reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.net This reaction is renowned for its efficiency and versatility in producing polysubstituted quinolines. nih.gov

Utilization of Pre-methylated Components (e.g., 2-amino-4-methylacetophenone)

To synthesize a specifically substituted quinoline like this compound, the Friedländer approach requires appropriately pre-methylated starting materials. The substitution pattern of the final quinoline product is directly determined by the substituents on the initial reactants.

For example, using 2-amino-4-methylacetophenone as the starting aminoketone provides the foundation for the 7-methyl substituent on the quinoline ring. The reaction of this aminoketone with acetone (propan-2-one) would proceed via an aldol condensation followed by cyclizing dehydration to yield 2,4,7-trimethylquinoline.

To achieve the target compound, this compound, a more substituted precursor is necessary. The synthesis would require the reaction of 2-amino-4,5-dimethylacetophenone with acetone. In this case, the 4-methyl and 5-methyl groups on the aniline ring become the 7-methyl and 6-methyl groups of the resulting quinoline, respectively.

Table 1: Friedländer Synthesis of Substituted Quinolines

| 2-Aminoaryl Ketone | Ketone Reactant | Resulting Quinoline Product |

| 2-amino-4-methylacetophenone | Acetone | 2,4,7-Trimethylquinoline |

| 2-amino-4,5-dimethylacetophenone | Acetone | This compound |

This illustrates the modularity of the Friedländer synthesis, where the desired substitution pattern can be achieved by selecting readily available, pre-methylated building blocks.

Optimization of Synthetic Parameters and Methodological Refinements

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing waste and reaction times. For the synthesis of this compound and its derivatives, several refinements to the classical methods have been explored.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, optimization focuses on the catalyst system. The choice of palladium source (e.g., Pd(OAc)₂) and, critically, the phosphine (B1218219) ligand can dramatically impact reaction outcomes. beilstein-journals.org For instance, the addition of triphenylphosphine (B44618) (PPh₃) has been shown to improve the yield of related intramolecular C-H arylation reactions significantly. beilstein-journals.org

In the context of the Friedländer synthesis, modern refinements aim to move away from harsh classical conditions (strong acids or bases at high temperatures). Innovations include the use of:

Lewis acid catalysts : Various Lewis acids have been shown to effectively catalyze the condensation. wikipedia.org

Alternative energy sources : Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov

Novel reaction media : The use of ionic liquids as solvents can enhance reaction rates and facilitate catalyst recycling. nih.gov

Furthermore, a significant advancement in synthetic methodology is the development of heterogeneous and reusable catalysts. For example, magnetically separable nanoparticle-supported catalysts have been designed for quinoline synthesis, simplifying product purification and allowing the catalyst to be recovered and reused, which aligns with the principles of green chemistry. researchgate.net

Table 2: Examples of Catalytic System Refinements for Quinoline Synthesis

| Reaction Type | Catalyst System | Key Advantage | Reference |

| Intramolecular C-H Arylation | Pd(OAc)₂ / PPh₃ | Improved yield | beilstein-journals.org |

| Friedländer Synthesis | Solid acid catalysts | Environmental profile, reusability | nih.gov |

| General Quinoline Synthesis | FeNi₃ Nanoparticle-supported Cu(II) | Catalyst is magnetically separable and reusable | researchgate.net |

| C-H Alkenylation | PdCl₂(CH₃CN)₂ / Cu(OAc)₂ | Selectivity control between quinoline and dihydroquinoline | mdpi.com |

These refinements highlight the ongoing efforts to make the synthesis of complex molecules like this compound more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Transformations of Tetramethylquinoline Compounds

Common Reaction Classes

The chemical behavior of tetramethylquinoline derivatives encompasses a range of transformations typical for substituted quinolines, including oxidation of the heterocyclic or side-chain functionalities, reduction of the aromatic system, and substitution reactions on the carbocyclic ring.

The oxidation of tetramethylquinoline derivatives can be directed at either the partially saturated heterocyclic ring, in the case of tetrahydroquinolines, or the methyl substituents, depending on the oxidizing agent and reaction conditions. A notable oxidation pathway is the aromatization of tetrahydroquinoline derivatives.

For instance, the oxidative aromatization of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) has been achieved using a heterogeneous mesoporous manganese oxide (meso-MnOx) catalyst. This reaction proceeds under an air balloon atmosphere at elevated temperatures, converting the tetrahydroquinoline to the corresponding fully aromatic 2,4,6,7-tetramethylquinoline. Current time information in Bangalore, IN. The aldehyde group in derivatives like 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com Furthermore, the generation of reactive oxygen species has been implicated in the biological activity of some dihydroquinoline derivatives, suggesting an oxidative mode of action. vulcanchem.com

Table 1: Oxidative Aromatization of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline Current time information in Bangalore, IN.

| Reactant | Catalyst | Solvent | Temperature | Atmosphere | Product |

| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | meso-MnOx | DMF | 130°C | Air | This compound |

Reduction Reactions

Reduction reactions of tetramethylquinoline compounds primarily involve the hydrogenation of the quinoline (B57606) ring system to yield tetrahydroquinolines. This transformation is a common strategy for modifying the electronic and steric properties of the molecule.

Catalytic hydrogenation is a direct and efficient method for the synthesis of tetrahydroquinolines from their quinoline precursors. researchgate.net This reaction is typically carried out using transition metal catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. organicchemistrydata.org The specific conditions, including pressure and temperature, can influence the degree of reduction and the stereoselectivity of the product. For example, high-pressure catalytic hydrogenation of quinoline and its methyl-substituted derivatives has been studied using Adams' platinum oxide catalyst in glacial acetic acid. gatech.edu

Another important reduction reaction involves the conversion of a nitro group, if present on the aromatic ring, to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then be used for further functionalization. masterorganicchemistry.com

Table 2: Common Reduction Methods for Aromatic Nitro Compounds masterorganicchemistry.comwikipedia.orgresearchgate.net

| Reagent System | Description |

| H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation, a common and clean method. |

| Metal (Fe, Sn, Zn) / Acid (HCl) | Dissolving metal reduction, a classical method. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent, often used for selective reductions. |

| Tin(II) Chloride (SnCl₂) | A common laboratory reagent for nitro group reduction. |

Substitution Reactions

Substitution reactions on the this compound ring system are predominantly electrophilic aromatic substitutions, driven by the electron-rich nature of the benzene (B151609) portion of the molecule. researchgate.net The methyl groups at positions 6 and 7 further activate the ring towards attack by electrophiles. Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups or proceeds under harsh conditions. govtpgcdatia.ac.in

The position of electrophilic attack is directed by the existing substituents. The amino group in tetrahydroquinolines is a powerful activating group, directing electrophiles to the ortho and para positions. However, the nitrogen atom itself can react with Lewis acids, which can complicate reactions like the Friedel-Crafts acylation. masterorganicchemistry.com

Specific Reactivity Patterns and Derivative Formation

The general reactivity patterns of tetramethylquinolines can be exploited to synthesize a variety of derivatives with specific functionalities. Electrophilic aromatic substitution, in particular, provides a powerful tool for introducing new substituents onto the carbocyclic ring.

The benzene ring of tetramethylquinoline is susceptible to electrophilic attack due to the activating effect of the fused nitrogen-containing ring and the methyl substituents. researchgate.net

Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring. nih.govpreprints.org In the case of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, this reaction provides a route to acetylated derivatives, which are valuable intermediates for the synthesis of more complex molecules. researchgate.net

The acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields the 6-acetyl derivative. researchgate.net The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring. govtpgcdatia.ac.innih.gov The substitution occurs preferentially at the C-6 position, which is para to the activating amino group and ortho to the C-7 methyl group.

It has been noted that the selective Friedel-Crafts acylation of tetrahydroquinoline derivatives can be challenging due to the presence of multiple reactive sites. researchgate.net The nitrogen atom of the tetrahydroquinoline can coordinate with the Lewis acid catalyst, which can deactivate the ring or lead to undesired side reactions. wikipedia.org To circumvent this, the reaction is sometimes carried out on N-acetylated tetrahydroquinolines to deactivate the nitrogen and improve the regioselectivity of the C-acylation. researchgate.net The resulting 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline can then be used as a precursor for the synthesis of various heterocyclic systems, such as pyrimidines. researchgate.net

Table 3: Friedel-Crafts Acylation of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline researchgate.net

| Substrate | Acylating Agent | Catalyst | Product |

| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | Acetyl Chloride / Acetic Anhydride | AlCl₃ | 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline |

Electrophilic Aromatic Substitution

Formylation at Specific Positions (e.g., 6-position under Vilsmeier–Haack conditions)

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgcambridge.org In the case of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, which has an unsubstituted benzene ring, the Vilsmeier-Haack formylation proceeds with high selectivity, yielding 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023) as the sole product. nih.gov This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org The resulting electrophilic chloroiminium salt then attacks the electron-rich quinoline ring, leading to the introduction of a formyl group. cambridge.org The high regioselectivity for the 6-position is a notable feature of this transformation. nih.gov

Table 1: Vilsmeier-Haack Formylation of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline

| Reactant | Reagents | Key Conditions | Product | Yield | Reference |

| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | DMF, POCl₃ | Anhydrous, controlled temperature | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | High | nih.gov |

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde functionality introduced at the 6-position of the dihydroquinoline ring is a versatile handle for further synthetic modifications. One important class of reactions involves the condensation with active methylene compounds. These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups, making the hydrogens acidic and the carbon nucleophilic. nih.govresearchgate.net

The condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various active methylene compounds provides a direct route to coumarins bearing a dihydroquinoline moiety. nih.govresearchgate.net For instance, reactions with ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate (B1235776), and diethyl malonate, often catalyzed by a secondary amine like piperidine (B6355638) in ethanol, yield 3-substituted dihydroquinoline-containing coumarins. researchgate.netpreprints.org The yields for these Knoevenagel-type condensations are reported to be in the range of 34–58%. preprints.org

A notable example is the reaction with malononitrile (B47326) in the presence of a catalytic amount of piperidine in ethanol, which leads to the formation of a pentacyclic coumarin (B35378). nih.govresearchgate.net

Table 2: Synthesis of Dihydroquinoline-Containing Coumarins

| Dihydroquinoline Reactant | Active Methylene Compound | Catalyst/Solvent | Product Type | Yield | Reference |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl cyanoacetate | Piperidine/Ethanol | 3-Substituted coumarin | 34-58% | preprints.org |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Dimethyl-3-oxopentanedioate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl acetoacetate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Diethyl malonate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Malononitrile | Piperidine/Ethanol | Pentacyclic coumarin | - | nih.govresearchgate.net |

The Pechmann condensation is a classic method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net This reaction has been successfully applied to synthesize coumarin derivatives from hydroquinoline precursors.

Specifically, the Pechmann condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid affords 4,6,8,8,9-pentamethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one in a 67% yield. nih.govpreprints.org The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack and subsequent dehydration to form the pyrone ring of the coumarin. wikipedia.org

Reactions with Acetylenic Esters (e.g., Dimethyl Acetylenedicarboxylate)

The reaction of quinoline derivatives with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is known to produce a variety of complex adducts. researchgate.netrsc.org DMAD is a highly electrophilic molecule that can act as a dienophile in cycloaddition reactions or as a Michael acceptor. wikipedia.org

In the context of tetramethylquinoline derivatives, the condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with DMAD results in the formation of methyl (Z)-2-(5,7,7,8-tetramethyl-2-oxo-7,8-dihydrofuro[3,2-g]quinolin-3(2H)-ylidene)acetate. researchgate.netpreprints.org Research on other substituted 2-methylquinolines and DMAD has shown the formation of various complex heterocyclic systems, including benzo[f]cyclopenta[a]quinolizine and benzo[c]quinolizine derivatives. researchgate.netrsc.org The reaction with 2,4,6,8-tetramethyl-quinoline and DMAD has also been reported to yield 2-(trismethoxycarbonylphenyl)quinolines. rsc.org

Derivatization to Nitriles and Other Functional Groups

The formyl group of hydroquinolinecarbaldehydes can be converted into other functional groups, significantly expanding the synthetic utility of these compounds.

One important transformation is the conversion of the aldehyde to a nitrile. This can be achieved through different methods. For example, the reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with hydroxylamine (B1172632) hydrochloride in a pyridine (B92270) and toluene (B28343) system leads to the formation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile in a 48% yield. nih.gov The in-situ formation of pyridinium (B92312) chloride in this system facilitates the conversion of the intermediate aldoxime to the nitrile without the need for a separate dehydrating agent. nih.gov

Another method involves the reaction of N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with iodine in aqueous ammonia (B1221849) to produce the corresponding nitrile derivative. researchgate.net These nitrile derivatives serve as valuable intermediates for further chemical transformations.

Table 3: Derivatization of Hydroquinolinecarbaldehydes to Nitriles

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Hydroxylamine hydrochloride, Pyridine, Toluene | Azeotropic separation of water, 3 hours | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-nitrile | 48% | nih.gov |

| N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Iodine, Aqueous ammonia | Room temperature | N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile | - | researchgate.net |

Spectroscopic and Advanced Analytical Characterization of Tetramethylquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the chemical environment of each atom and how they are connected.

¹H NMR and ¹³C NMR for Methyl Group and Diastereotopic Proton Identification

The ¹H NMR and ¹³C NMR spectra of 2,4,6,7-tetramethylquinoline provide crucial information for identifying the distinct methyl groups and other protons within the molecule. Due to the asymmetry of the quinoline (B57606) ring, the chemical environments of the four methyl groups are non-equivalent, leading to separate signals in the NMR spectra. masterorganicchemistry.com

In ¹H NMR, each methyl group would theoretically exhibit a distinct singlet, with its chemical shift (δ) influenced by its position on the quinoline core. Similarly, the aromatic protons on the quinoline ring would appear as distinct signals, with their multiplicity (singlet, doublet, etc.) determined by the number of adjacent protons. The presence of a chiral center in related dihydroquinoline structures can lead to more complex spectra, where methylene (B1212753) protons (CH₂) adjacent to the chiral center become diastereotopic. chemistrysteps.commasterorganicchemistry.com This means they are chemically non-equivalent and will appear as two separate signals, each potentially split into a doublet by the other, a phenomenon known as an AB quartet. netlify.apporganicchemistrydata.org

¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the clear resolution of each unique carbon atom in the molecule. libretexts.org For this compound, one would expect to see distinct signals for each of the four methyl carbons, as well as for each of the carbons in the quinoline ring system. The chemical shifts of these carbons provide valuable information about their electronic environment. magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of signals. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Tetramethylquinoline Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 1.2 - 2.5 | Singlet | Methyl Protons (C-CH₃) |

| ¹H | 6.8 - 8.0 | Multiplet/Singlet | Aromatic Protons |

| ¹³C | 15 - 25 | Quartet (in coupled spectra) | Methyl Carbons |

| ¹³C | 115 - 150 | Singlet/Doublet (in coupled spectra) | Aromatic/Heterocyclic Carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern. sigmaaldrich.com

Stereochemical Elucidation (e.g., Cis/Trans Isomerism)

While this compound itself is aromatic and does not exhibit cis/trans isomerism, its hydrogenated derivatives, such as 1,2,3,4-tetrahydro-2,4,6,7-tetramethylquinoline, can exist as stereoisomers. rsc.org Cis/trans isomerism, a form of diastereomerism, describes the relative orientation of substituents on a ring or a double bond. wikipedia.orgchiralpedia.com

In the context of a substituted tetrahydroquinoline ring, the substituents at positions 2 and 4 can be on the same side of the ring (cis) or on opposite sides (trans). docbrown.info NMR spectroscopy is a powerful tool for distinguishing between these isomers. The spatial relationship between protons in cis and trans isomers is different, leading to distinct coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. For instance, the coupling constant between two axial protons is typically larger than that between an axial and an equatorial proton or two equatorial protons. By analyzing these coupling patterns, the relative stereochemistry of the substituents can be determined.

Parahydrogen-Induced Polarization (PHIP) Studies for Mechanistic Insights

Parahydrogen-Induced Polarization (PHIP) is a hyperpolarization technique that dramatically enhances the sensitivity of NMR spectroscopy, allowing for the detection of reaction intermediates and the elucidation of reaction mechanisms. rsc.orgoulu.fi PHIP utilizes parahydrogen, a spin isomer of molecular hydrogen, which, upon catalytic activation and transfer to a substrate, can lead to a massive increase in the NMR signal intensity of the resulting product. researchgate.netnih.gov

In studies involving quinoline derivatives, PHIP has been used to investigate hydrogenation reactions. oulu.fi For instance, in the hydrogenation of imines to amines using metal-free catalysts, PHIP can provide insights into the pairwise transfer of hydrogen atoms. rsc.orgresearchgate.net Although direct PHIP studies on this compound hydrogenation are not extensively detailed, research on related systems like 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) has demonstrated the potential of this technique. rsc.orgoulu.fi The observation of hyperpolarized signals for the N-H proton in the hydrogenated product provides direct evidence of the reaction pathway and the nature of the catalytic cycle. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the characterization of organic compounds, providing information on molecular weight and structural features through the analysis of fragmentation patterns.

Molecular Ion Verification

The first piece of information obtained from a mass spectrum is typically the molecular weight of the compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which can dislodge an electron to form a molecular ion (M⁺˙). msu.edu The peak corresponding to this ion in the mass spectrum confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with great confidence. researchgate.net

Fragmentation Pattern Analysis

The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to form smaller, more stable ions. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.org

For quinoline derivatives, fragmentation often involves the cleavage of bonds alpha to the nitrogen atom or the aromatic ring. Common fragmentation pathways for alkyl-substituted quinolines include the loss of a methyl radical (CH₃˙) from the molecular ion, resulting in an [M-15]⁺ peak. Subsequent fragmentations can involve the loss of other small neutral molecules or radicals. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed structural characterization of the molecule. osti.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. innovareacademics.in This method measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, often to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. innovareacademics.inresearchgate.net

In the analysis of this compound, HR-MS provides the exact mass of the molecular ion, confirming its elemental formula (C₁₃H₁₅N). The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can distinguish the true molecular formula from other possibilities. innovareacademics.inresearchgate.net Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information, aiding in the confirmation of the tetramethylquinoline core and the positions of the methyl substituents. innovareacademics.in The increased selectivity and sensitivity of HR-MS, especially when coupled with techniques like Target Enhancement and Tof-MRM, allow for confident structural confirmation and quantitative studies. lcms.cz

Table 1: Illustrative HR-MS Data for a Hypothetical Tetramethylquinoline Derivative

| Parameter | Value |

| Molecular Formula | C₁₅H₂₃NO |

| Calculated Exact Mass | 233.17796 |

| Measured Exact Mass | 233.1774 |

| Mass Error (ppm) | -2.4 |

| Instrumentation | Q-TOF Mass Spectrometer |

Note: Data in this table is illustrative and based on a related tetramethylquinoline derivative, 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, to demonstrate the principles of HR-MS analysis. sigmaaldrich.com

X-ray Crystallography for Stereochemical Resolution

For this compound, obtaining a suitable single crystal would enable the definitive confirmation of the planar quinoline ring system and the precise spatial arrangement of the four methyl groups. This technique is particularly crucial for resolving any potential ambiguities in stereochemistry, especially in more complex derivatives. The process involves crystallizing a purified sample, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction spots to determine the unit cell dimensions and space group. nih.gov The intensities of these spots are then used to calculate the electron density map and refine the final molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. mvpsvktcollege.ac.in The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. mvpsvktcollege.ac.in

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* transitions within the aromatic quinoline ring system. The position and intensity of these bands can be influenced by the substitution pattern of the methyl groups on the ring. Solvents can also affect the spectrum; for instance, polar solvents may cause shifts in the absorption maxima compared to nonpolar solvents. davuniversity.org This technique is useful for confirming the presence of the conjugated aromatic system and can also be used for quantitative analysis based on the Beer-Lambert law. libretexts.org

Table 2: Typical UV-Vis Absorption Maxima for Aromatic Systems

| Chromophore | Electronic Transition | Typical λmax (nm) |

| Benzene (B151609) | π → π | ~254 |

| Naphthalene | π → π | ~286 |

| Quinoline | π → π* | ~313 |

Note: This table provides general ranges for related aromatic systems to illustrate the principles of UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. uci.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. uci.edunih.gov The resulting spectrum acts as a "molecular fingerprint," with specific peaks corresponding to different vibrational modes (stretching, bending, etc.). uci.edu

In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Within the aromatic ring, these vibrations give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-H bending: Vibrations of the methyl groups and aromatic hydrogens would appear at lower wavenumbers.

FT-IR is a rapid and non-destructive technique that provides valuable qualitative information about the molecular structure. mdpi.compressbooks.pub

Table 3: Expected FT-IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2970 |

| Aromatic C=C and C=N | Stretching | 1450 - 1650 |

| C-H (Methyl) | Bending | 1375 - 1450 |

Note: These are general ranges and the exact peak positions can vary.

Chromatographic Techniques for Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. osti.gov For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. osti.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. researchgate.net Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, allowing for highly confident identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. semanticscholar.org In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. semanticscholar.org Separation is based on the analyte's affinity for the stationary and mobile phases. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water would likely provide good separation. semanticscholar.org Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly. semanticscholar.org

Table 4: Comparison of Chromatographic Techniques for Tetramethylquinoline Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detector |

| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Polysiloxane, Polyethylene glycol | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8 | Acetonitrile/Water, Methanol/Water | UV-Vis Detector, Diode Array Detector (DAD) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. frontiersin.org These methods are instrumental in understanding the optical properties of fluorescent dyes and other chromophores. frontiersin.orgresearchgate.net

TD-DFT calculations are widely employed to predict the electronic absorption and emission spectra of organic molecules. researchgate.netmdpi.com These calculations can determine the energies of the ground state (S₀) and excited states (e.g., S₁), providing insights into the vertical excitation energies corresponding to absorption and the emission energies related to fluorescence. mdpi.com By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic transitions (e.g., π-π* or n-π*) can be elucidated. mdpi.com For 2,4,6,7-tetramethylquinoline, TD-DFT can be used to model its absorption and fluorescence spectra, helping to interpret experimental spectroscopic data and understand how structural modifications would affect its photophysical properties. researchgate.netnih.gov The calculated energy differences between the ground and excited states can be correlated with the wavelengths of maximum absorption and emission.

The following table illustrates the type of data that can be generated from TD-DFT calculations for a molecule like this compound.

| Parameter | Description | Typical Calculated Value (Arbitrary Example) |

| S₀ → S₁ Excitation Energy | The energy required to excite an electron from the ground state to the first singlet excited state, corresponding to the main absorption band. | 3.5 eV |

| λmax (Absorption) | The wavelength of maximum light absorption, calculated from the excitation energy. | 354 nm |

| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | 0.8 |

| S₁ → S₀ Emission Energy | The energy released upon the return of the electron from the first singlet excited state to the ground state, corresponding to fluorescence. | 3.1 eV |

| λmax (Fluorescence) | The wavelength of maximum fluorescence emission, calculated from the emission energy. | 400 nm |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which influences the electronic properties and reactivity. | 4.5 eV |

Note: The values in this table are for illustrative purposes and represent the type of output from a DFT calculation.

Solvatochromism is the change in the color of a solute when it is dissolved in different solvents. encyclopedia.pub This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent. mdpi.com DFT calculations, often combined with implicit solvent models like the Polarizable Continuum Model (PCM), can be used to study solvatochromic effects. mdpi.com By calculating the absorption and emission energies of this compound in various solvents with different polarities, it is possible to predict whether it will exhibit positive (red-shift in more polar solvents) or negative (blue-shift in more polar solvents) solvatochromism. mdpi.com These calculations help in understanding the change in the dipole moment of the molecule upon excitation, which is a key factor driving solvatochromism. mdpi.com The insights gained from these studies are valuable for applications where the compound might be used as a fluorescent probe in environments of varying polarity. mdpi.comnih.gov

Quantum Chemical Calculations for Structure-Activity Relationships

Quantum chemical calculations are essential in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. researchgate.netdergipark.org.tr For quinoline (B57606) derivatives, DFT methods are used to compute a variety of molecular descriptors that quantify their electronic and structural properties. arabjchem.org These descriptors include the energies of the HOMO and LUMO, dipole moment, molecular polarizability, and atomic charges. dergipark.org.trarabjchem.org

By establishing a mathematical relationship between these calculated descriptors and the experimentally determined biological activity of a series of related compounds, a QSAR model can be developed. researchgate.netarabjchem.org Such a model can then be used to predict the activity of new, untested compounds. For this compound and its analogs, these calculations can help identify the key structural features that govern their activity, thereby guiding the synthesis of more potent derivatives. For instance, the HOMO and LUMO energies are often related to a molecule's ability to donate or accept electrons, which can be crucial for its interaction with biological targets. arabjchem.org

Molecular Docking Studies for Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). researchgate.netfrontiersin.org This method is widely used in drug discovery to identify potential biological targets for a compound and to understand its mechanism of action at a molecular level. researchgate.netnih.gov

For this compound, molecular docking can be performed against a library of known protein structures to identify potential binding targets. frontiersin.orgscielo.br The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which represents the binding affinity. frontiersin.orgnih.gov By identifying proteins with high docking scores, potential biological targets can be proposed for subsequent experimental validation. scielo.br These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein, providing a rationale for its biological activity. nih.gov For example, docking studies on related quinoline derivatives have been used to investigate their potential as anticancer or antimicrobial agents by modeling their interactions with specific enzymes or receptors. arabjchem.orgnih.gov

Prediction of Activity Spectra of Substances (PASS) for Pharmacological Activity

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. akosgmbh.deway2drug.com The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. researchgate.net PASS provides probabilities for a compound to be active (Pa) or inactive (Pi) for a wide range of biological activities, including pharmacological effects, mechanisms of action, and toxicity. akosgmbh.desemanticscholar.org

For this compound, a PASS prediction can generate a broad spectrum of potential biological activities. This can help in identifying new potential applications for the compound and in prioritizing experimental testing. way2drug.com For instance, a PASS prediction for a related compound, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023), suggested potential antibacterial and anti-inflammatory activities based on its structural similarity to other known bioactive quinolines.

The following table provides an example of a hypothetical PASS prediction for this compound, illustrating the type of output generated.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.650 | 0.015 |

| Antibacterial | 0.580 | 0.030 |

| Antiviral | 0.450 | 0.080 |

| Kinase Inhibitor | 0.420 | 0.120 |

| Neuroprotective | 0.390 | 0.150 |

Note: These values are hypothetical and for illustrative purposes only.

Excited State Reactivity and Photochemical Property Exploration

The study of a molecule's excited state is crucial for understanding its photochemical behavior. nih.gov Upon absorption of light, a molecule is promoted to an electronic excited state, which can have significantly different reactivity compared to its ground state. chemrxiv.org For nitrogen-containing aromatic heterocycles like quinoline, electronic excitation can lead to a redistribution of electron density, often making the nitrogen atom more basic in the excited state (photobasicity). chemrxiv.orgresearchgate.net

Theoretical calculations can be used to explore the potential energy surfaces of the excited states of this compound. This can help in predicting its photochemical reaction pathways, such as photocyclizations or hydrogen abstraction reactions from the solvent. nih.govoup.com For example, photochemical studies on substituted quinolines have shown that the excited state can abstract a hydrogen atom from alcoholic solvents, leading to the formation of new C-C bonds. oup.com Understanding the excited state reactivity of this compound is important for applications in photochemistry and materials science, as well as for assessing its photostability.

Applications of Tetramethylquinoline Compounds in Diverse Research Fields

Role as Synthetic Intermediates and Building Blocks

The strategic placement of methyl groups on the quinoline (B57606) core of 2,4,6,7-tetramethylquinoline, and its hydrogenated derivatives, makes it a valuable precursor in organic synthesis. These functional groups can be manipulated or can influence the reactivity of the quinoline system, allowing for the construction of more complex molecular structures.

Synthesis of Nitrogen-Containing Heterocycles

The tetrahydro derivative of this compound serves as a key starting material for creating other nitrogen-containing heterocyclic systems. Research has demonstrated that functionalization, such as acylation at the 6-position of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456), opens pathways to new, linearly designed pyrimidine-containing molecules. acs.orgresearchgate.net This transformation involves a Friedel–Crafts reaction to introduce an acetyl group, which can then be used to build a pyrimidine (B1678525) ring fused or attached to the quinoline framework. orcid.orgrudn.rumsu.rumsu.ru This approach highlights the utility of the tetramethylquinoline scaffold in generating novel polycyclic heteroaromatic compounds. researchgate.net The general importance of quinoline derivatives as building blocks for more complex molecules is well-established in chemical research.

The synthesis of new heterocyclic systems by linking different rings is a significant area of organic chemistry. nih.govmdpi.com While direct examples for the 2,4,6,7-isomer are specific, the principle is broadly applied across quinoline chemistry to generate diverse molecular frameworks. mdpi.comorganic-chemistry.org

Construction of Complex Molecular Architectures

The inherent structure of this compound and its derivatives makes them ideal building blocks for assembling intricate molecular architectures. bldpharm.combldpharm.com The tetrahydro- derivative, for instance, has been functionalized to create complex molecules with potential biological activities. ontosight.ai One notable example is the synthesis of 1-Acetyl-6-(4-phenylbenzoyl)amino-4-phenyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, a compound with a highly substituted and complex structure. ontosight.ai

Furthermore, transformations of 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline provide access to new multi-ring systems, demonstrating its role in building molecular complexity. acs.orgresearchgate.net The reactivity of the quinoline core and its methyl substituents allows for the creation of fused and spiro-cyclic systems, expanding the range of accessible molecular shapes and functionalities. colab.ws

Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large, diverse collections of chemical compounds, known as chemical libraries. bmglabtech.commdpi.com The goal of HTS is to rapidly identify "hits" or "leads"—compounds that interact with a biological target in a desired manner. bmglabtech.com These libraries are carefully curated to explore a wide chemical space. nih.govnih.gov

Derivatives of tetramethylquinoline, such as 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline and its unfunctionalized precursor, are commercially available and used in diagnostic assay manufacturing, indicating their incorporation into collections of compounds for screening purposes. sigmaaldrich.comsigmaaldrich.com The availability of such building blocks is crucial for generating the vast number of novel compounds needed for HTS libraries. mdpi.com While specific HTS campaigns explicitly detailing the screening of this compound are not broadly published, its derivatives are part of the chemical space explored in the search for new bioactive molecules.

Materials Science Applications

The unique electronic and photophysical properties of the quinoline ring system have led to its exploration in various materials science applications. The substitution pattern of this compound can be tailored to fine-tune these properties for specific uses.

Development of Dyes and Pigments

The chemical this compound is noted for its use in the synthesis of dyes and pigments. guidechem.com Azo dyes, which are organic compounds characterized by the functional group R−N=N−R′, represent a major class of synthetic colorants used across various industries. wikipedia.orgnih.govresearchgate.net The synthesis of these dyes often involves a diazotization reaction followed by a coupling step. nih.gov

Patented research shows that derivatives of tetramethylquinoline, including the 2,4,6,7-isomer, can be used to prepare azo dyes. google.com For example, 8-amino-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline can be diazotized and coupled with other aromatic compounds to produce dyes. google.com Additionally, methine dyes have been synthesized from 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline compounds, further illustrating the versatility of this scaffold in creating colorants. google.com Dyes and pigments are crucial chemical products used to impart color to a wide range of materials. echemi.com

| Dye Class | Precursor Example | Application Area |

| Azo Dyes | 8-Amino-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Textiles, Inks |

| Methine Dyes | 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline derivatives | Photographic sensitization, other specialized applications |

Catalysis Research

Development of Ansa-Aminoborane Catalysts (e.g., QCAT)

The quest for efficient and environmentally benign catalytic systems has led to the development of metal-free catalysts for hydrogenation reactions. Among these, ansa-aminoboranes have emerged as a promising class of organocatalysts. A notable example is QCAT, a highly active ansa-aminoborane catalyst derived from 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. rsc.orgoulu.fi QCAT is part of a family of compounds known as frustrated Lewis pairs (FLPs), which are capable of activating small molecules like dihydrogen (H₂). rsc.orgsci-hub.se

QCAT has demonstrated exceptional activity in the metal-free hydrogenation of a wide range of unsaturated nitrogen-containing compounds, particularly imines. rsc.orgsci-hub.sedntb.gov.ua Its structural design, which incorporates the rigid and bulky tetramethylquinoline framework, is crucial to its catalytic efficacy. This bulkiness helps to prevent the formation of a classical Lewis adduct between the amine and borane (B79455) moieties, creating a "frustrated" state that is reactive towards H₂ activation. sci-hub.se The reaction proceeds through the formation of an ansa-ammonium borate, which then facilitates the reduction of the imine substrate. rsc.orgsci-hub.se

Mechanistic studies, particularly those employing parahydrogen-induced polarization (PHIP) NMR spectroscopy, have provided significant insights into the catalytic cycle of QCAT. rsc.orgresearchgate.netoulu.fi These studies have elucidated a four-step mechanism for imine hydrogenation:

H₂ Activation: QCAT activates a molecule of hydrogen, forming the active adduct, QCAT-H₂. researchgate.netresearchgate.net

Proton Transfer: The N-H proton from the QCAT-H₂ adduct is transferred to the nitrogen atom of the imine, creating an unstable ion pair. rsc.orgresearchgate.net

Hydride Transfer: A hydride is subsequently transferred from the borohydride (B1222165) anion to the iminium cation. researchgate.net

Catalyst Regeneration: The final amine product is released, regenerating the QCAT catalyst for the next cycle. researchgate.net

PHIP studies have not only confirmed this pathway but have also demonstrated the reversibility of the catalytic cycle, providing valuable information for optimizing catalyst performance. rsc.orgoulu.fioulu.fi The development of QCAT and related ansa-aminoboranes represents a significant advancement in organocatalysis, offering a potent, metal-free alternative for important chemical transformations. rsc.orgsci-hub.se

Catalytic Systems for Tetramethylquinoline-2,4-diamine Synthesis

The synthesis of polysubstituted quinolines, particularly those with amino groups at the C2 and C4 positions, is of significant interest due to their potential applications in medicinal chemistry. An efficient and reusable catalytic system has been developed for the synthesis of tetramethylquinoline-2,4-diamine. dntb.gov.uaresearchgate.net This system utilizes a sophisticated, magnetically separable nanocatalyst. researchgate.net

The catalyst consists of a copper(II) complex incorporating both cyclam and salen ligands, which is supported on a core of FeNi₃ magnetic nanoparticles coated with fibrous nanosilica (KCC-1) and functionalized with 3-aminopropyl(poly)silsesquioxane (APTPOSS). dntb.gov.uaresearchgate.netresearchgate.net This complex, denoted as FeNi₃/KCC-1/APTPOSS/Cyclam@Salen/Cu(II), has been thoroughly characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and transmission electron microscopy (TEM). researchgate.net

Table 6.4.3-1: Catalyst Characterization Techniques

| Technique | Purpose |

|---|---|

| FT-IR Spectroscopy | Confirms functional groups and ligand attachment. |

| X-ray Diffraction (XRD) | Determines the crystalline structure of the nanoparticles. |

| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the catalyst particles. |

| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties for separability. |

This heterogeneous catalyst has proven effective in the direct and selective synthesis of tetramethylquinoline-2,4-diamine from the reaction of 1,3-dichlorovinamidinium hexafluorophosphate (B91526) with aniline (B41778). dntb.gov.uaresearchgate.net A key advantage of this catalytic system is its facile recovery and reusability. Due to the magnetic FeNi₃ core, the catalyst can be easily separated from the reaction mixture using an external magnet, a simple and energy-efficient method. researchgate.netscielo.org.za Analysis of the recycled catalyst has shown only minor changes in its morphology and composition, confirming its robustness and potential for sustainable chemical production. researchgate.netresearchgate.net

Biological Research (Focus on Mechanistic Understanding and Lead Compound Identification)

Tetramethylquinoline derivatives, particularly tetrahydroquinolines (THQs), have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netmdpi.comredalyc.org Research has focused on understanding their interactions with biological targets to identify lead compounds for various therapeutic areas, including cancer and endocrine disorders. researchgate.netsorbonne-universite.fr

Interaction with Molecular Targets and Biological Pathways

The biological effects of tetramethylquinoline compounds are dictated by their interactions with specific molecular targets, which can modulate critical cellular pathways. researchgate.netsorbonne-universite.fr These interactions are governed by the compound's three-dimensional structure, which allows for specific binding events like hydrogen bonding and coordination with metal ions, ultimately leading to the modulation of protein function. sorbonne-universite.frnih.gov

Hydrogen Bonding and Metal Ion Coordination

The ability of tetramethylquinoline derivatives to form hydrogen bonds is a key determinant of their interaction with biological macromolecules. mdpi.comsorbonne-universite.fr In studies of THQ derivatives as potential mTOR inhibitors, molecular docking and dynamics simulations revealed that specific functional groups on the THQ scaffold form persistent hydrogen bonds with key amino acid residues in the active site of the mTOR protein, such as VAL2240 and TYR2225. mdpi.comsorbonne-universite.fr These interactions are crucial for stabilizing the ligand-protein complex, thereby enhancing binding affinity and inhibitory activity. sorbonne-universite.fr

The quinoline nucleus also serves as an effective chelating moiety for metal ions. mdpi.comekb.egresearchgate.net The coordination of metal ions like copper(II) to quinoline-based ligands can result in complexes with significant biological activity, including cytotoxic and catalytic properties. nih.govmdpi.commdpi.com The geometry of these metal complexes and the nature of the coordination bonds can influence their biological potency. For instance, the interaction between the nitrogen atom of an imine group on a quinoline derivative and a copper ion has been shown to be critical for the biological application of the resulting complex. nih.gov This ability to coordinate with metal ions is relevant in biological systems where metalloenzymes are key players.

Modulation of Enzyme and Receptor Activity

A significant area of research has been the activity of tetrahydroquinoline derivatives as allosteric modulators of G-protein coupled receptors (GPCRs). researchgate.netbohrium.comnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, causing a conformational change that alters the receptor's activity. bohrium.comnih.gov

Substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives have been identified as potent negative allosteric modulators (or antagonists) of the human Follicle-Stimulating Hormone (FSH) receptor. researchgate.netnih.govgoogle.com These compounds effectively inhibit FSH-induced signaling pathways, such as cAMP production, without competing with FSH for binding to its orthosteric site. dntb.gov.uaresearchgate.net This antagonistic activity has been demonstrated in various in vitro and ex vivo models, where these compounds were shown to inhibit follicle growth and ovulation. researchgate.netfrontiersin.org Similar tetrahydroquinoline scaffolds have also been investigated as antagonists for the TSH receptor and allosteric modulators for dopamine (B1211576) receptors. nih.govnih.govgoogle.com The modular nature of the THQ scaffold allows for synthetic modifications to fine-tune activity and selectivity for specific receptors. researchgate.netnih.govwipo.int

Table 6.5.1-1: Tetrahydroquinoline Derivatives as Receptor Modulators

| Receptor Target | Type of Modulation | Biological Effect |

|---|---|---|

| Follicle-Stimulating Hormone (FSH) Receptor | Negative Allosteric Modulator (Antagonist) | Inhibition of follicle growth and ovulation. researchgate.netfrontiersin.org |

| Thyroid-Stimulating Hormone (TSH) Receptor | Antagonist | Inhibition of TSH receptor activation. nih.govgoogle.com |

| Dopamine D2/D3 Receptors | Allosteric Antagonist | Negative modulation of receptor function. nih.gov |

Mechanistic Basis of Biological Activity

Understanding the precise mechanism by which tetramethylquinoline compounds exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have pointed to several modes of action, depending on the specific derivative and the biological context.

For a class of 1,2-dihydroquinoline (B8789712) derivatives with potent antitrypanosomal activity, the proposed mechanism involves the induction of oxidative stress within the parasite. nih.govasm.orgacs.org Structure-activity relationship (SAR) studies indicated that activity is dependent on the presence of a C6-hydroxyl group, which allows the compound to be bioactivated to a quinone imine intermediate. nih.govasm.org This intermediate can undergo redox cycling, leading to the production of reactive oxygen species (ROS). acs.org Electron spin resonance (ESR) experiments have directly detected the formation of radicals when Trypanosoma brucei parasites were exposed to these compounds, supporting the hypothesis that oxidative stress is a key element of their trypanocidal mode of action. asm.orgresearchgate.net

In the context of receptor modulation, the mechanism of action for tetrahydroquinoline-based FSH receptor antagonists is based on allosteric inhibition. researchgate.net These compounds are believed to bind to the transmembrane domain of the receptor. researchgate.net This binding event induces a conformational change that prevents the functional interaction between the extracellular domain (where FSH binds) and the intracellular serpentine (B99607) domains responsible for G-protein coupling and signal transduction. researchgate.net This disruption effectively blocks the downstream signaling cascade without directly interfering with hormone binding. researchgate.netfrontiersin.org Quantitative structure-activity relationship (QSAR) studies have further refined this understanding, revealing that hydrophobic interactions and the electronic properties of substituents on the tetrahydroquinoline scaffold are critical for this antagonistic activity. nih.govhakon-art.com

Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging)